

Spectroscopic Profile of 4-Nitrobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrobenzyl bromide*

Cat. No.: B041307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrobenzyl bromide** (CAS No: 100-11-8), a crucial reagent in organic synthesis and medicinal chemistry. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation.

Data Presentation

The following tables summarize the key spectroscopic data for **4-nitrobenzyl bromide**, facilitating easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|--|
| 8.19 | Doublet (d) | 2H, Aromatic (ortho to NO ₂) |
| 7.56 | Doublet (d) | 2H, Aromatic (meta to NO ₂) |
| 4.52 | Singlet (s) | 2H, Benzylic (CH ₂) |

Table 1: ^1H NMR data for **4-Nitrobenzyl bromide**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| 147.8 | Aromatic (C-NO_2) |
| 145.1 | Aromatic ($\text{C-CH}_2\text{Br}$) |
| 129.8 | Aromatic (CH , meta to NO_2) |
| 124.1 | Aromatic (CH , ortho to NO_2) |
| 31.9 | Benzyllic (CH_2) |

Table 2: ^{13}C NMR data for **4-Nitrobenzyl bromide**.

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm^{-1}) | Intensity | Functional Group Assignment |
|---------------------------------|-----------|----------------------------------|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO_2 Stretch |
| ~1345 | Strong | Symmetric NO_2 Stretch |
| ~1210 | Medium | C-N Stretch |
| ~680 | Strong | C-Br Stretch |

Table 3: Characteristic IR absorption bands for **4-Nitrobenzyl bromide**.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------------|------------------------|--|
| 215/217 | - | [M] ⁺ (Molecular Ion, Br isotopes) |
| 136 | 100 | [M-Br] ⁺ (Base Peak) |
| 106 | - | [C ₇ H ₆ N] ⁺ |
| 90 | 25.52 | [C ₇ H ₆] ⁺ |
| 89 | 22.73 | [C ₇ H ₅] ⁺ |
| 78 | 29.92 | [C ₆ H ₆] ⁺ |

Table 4: Key mass spectral data for **4-Nitrobenzyl bromide**.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-nitrobenzyl bromide**. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-nitrobenzyl bromide** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution should be clear and free of particulate matter.
- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a higher number of scans are typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

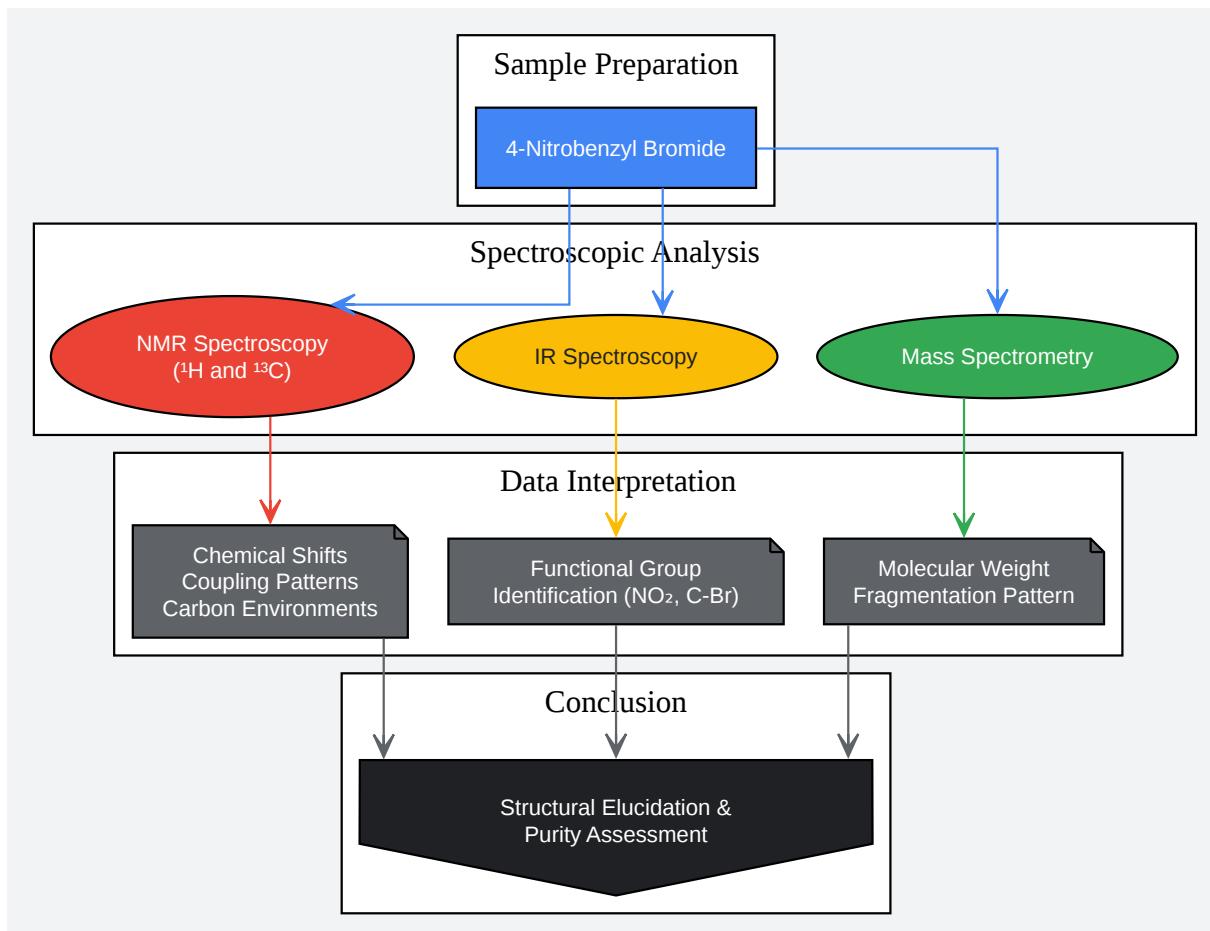
- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of **4-nitrobenzyl bromide** (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[\[1\]](#)
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-nitrobenzyl bromide**.



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrobenzyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041307#spectroscopic-data-nmr-ir-ms-of-4-nitrobenzyl-bromide\]](https://www.benchchem.com/product/b041307#spectroscopic-data-nmr-ir-ms-of-4-nitrobenzyl-bromide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com